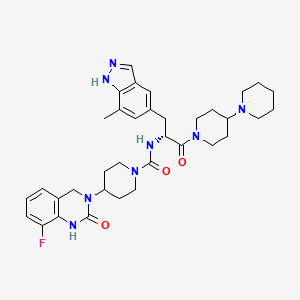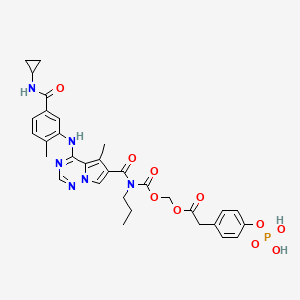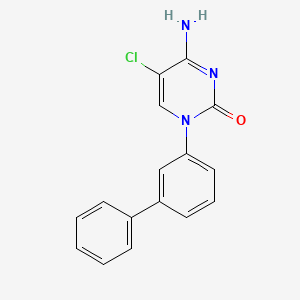
Bobcat339
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .
Synthesis Analysis
Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .
Molecular Structure Analysis
The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .
Chemical Reactions Analysis
Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .
Physical And Chemical Properties Analysis
Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .
Aplicaciones Científicas De Investigación
Application in Cancer Research
Methods of Application: The inhibitory activity of Bobcat339 against human TET1 and TET2 was assessed using a quantitative LC-ESI-MS/MS assay . The study also involved the use of commercial Bobcat339 preparations .
Results or Outcomes: The study found that the inhibitory activity of commercial Bobcat339 preparations was directly correlated with Cu (II) content . It was concluded that Bobcat339 alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .
Application in Memory Loss Research
Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .
Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .
Application in Anorexia Nervosa Research
Methods of Application: The molecule was administered to mice through their drinking water . After ingestion, it was found that Bobcat339 also traveled to the brain, where it regulated TET3 by interacting with AgRP neurons .
Results or Outcomes: The mice began eating more after ingesting Bobcat339, indicating that the molecule could potentially mitigate AN in humans .
Application in Diabetes Research
Scientific Field: Endocrinology
Methods of Application: Small interfering RNAs (siRNAs) that targeted TET3 were delivered specifically to the livers of mice . The team discovered that they could attenuate type 2 diabetes in animal models .
Results or Outcomes: The study found that Bobcat339 could potentially be a good molecule for treating type 2 diabetes .
Application in Alzheimer’s Disease Research
Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .
Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .
Application in Parkinson’s Disease Research
Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .
Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .
Safety And Hazards
Direcciones Futuras
Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .
Propiedades
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bobcat339 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


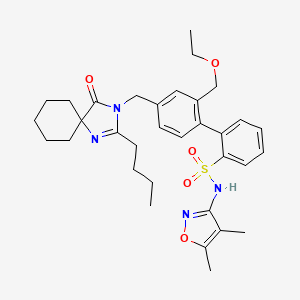
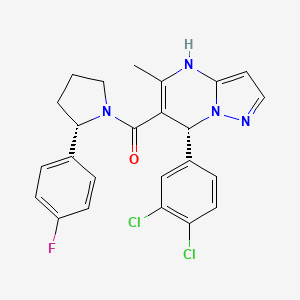
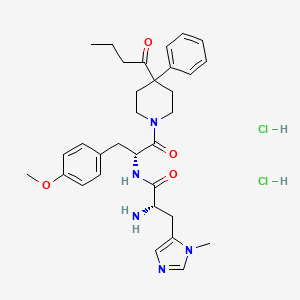
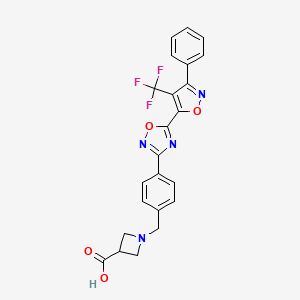
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
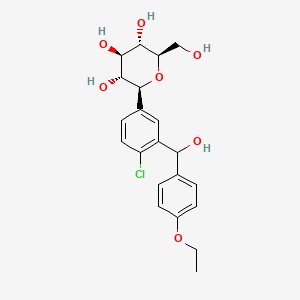
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
